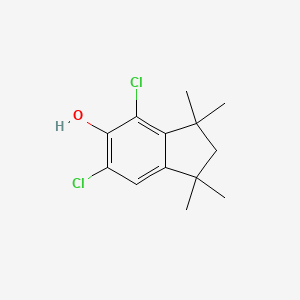

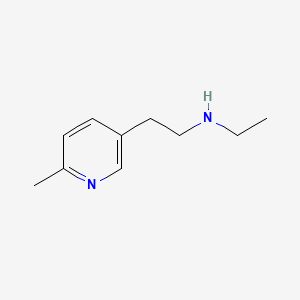

N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4,6-trinitrophényl)-2H-tétrazol-5-amine : est un composé connu pour ses propriétés énergétiques. Il s'agit d'un dérivé du tétrazole et du trinitrophényl, ce qui en fait une matière hautement réactive et potentiellement explosive. Ce composé est d'intérêt dans divers domaines, notamment la science des matériaux et la chimie, en raison de ses caractéristiques structurelles et réactives uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la N-(2,4,6-trinitrophényl)-2H-tétrazol-5-amine implique généralement la réaction du chlorure de 2,4,6-trinitrophényl avec l'azoture de sodium dans des conditions contrôlées. La réaction est réalisée en atmosphère inerte pour éviter les réactions secondaires indésirables. Le produit est ensuite purifié par recristallisation ou par d'autres méthodes appropriées pour obtenir le composé souhaité à une pureté élevée.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus comprendrait des mesures de sécurité strictes en raison de la nature explosive du composé. Des réacteurs à flux continu et des systèmes automatisés sont souvent utilisés pour garantir une qualité constante et minimiser les risques.

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : La N-(2,4,6-trinitrophényl)-2H-tétrazol-5-amine peut subir des réactions d'oxydation, conduisant souvent à la formation d'oxydes plus stables.

Réduction : La réduction de ce composé implique généralement l'utilisation d'agents réducteurs forts, conduisant à la formation d'amines et d'autres produits réduits.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, où les groupes nitro sont remplacés par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques pour faciliter les réactions de substitution.

Principaux produits formés :

Oxydation : Formation de nitro-oxydes et d'autres dérivés oxydés.

Réduction : Production d'amines et d'autres composés réduits.

Substitution : Formation de dérivés phényl-tétrazole substitués.

Applications de la recherche scientifique

Chimie : La N-(2,4,6-trinitrophényl)-2H-tétrazol-5-amine est utilisée dans le développement de nouveaux matériaux énergétiques. Sa forte réactivité en fait un candidat pour une utilisation dans les propulseurs et les explosifs.

Biologie : La recherche sur les effets biologiques de ce composé est limitée en raison de sa forte réactivité et de sa toxicité potentielle. les dérivés de ce composé sont étudiés pour leur utilisation potentielle dans les tests biochimiques et comme sondes.

Médecine : Bien que le composé lui-même ne soit pas utilisé en médecine, ses dérivés sont explorés pour des applications thérapeutiques potentielles, en particulier pour cibler des voies biochimiques spécifiques.

Industrie : Dans le secteur industriel, la N-(2,4,6-trinitrophényl)-2H-tétrazol-5-amine est utilisée dans la synthèse d'autres produits chimiques et matériaux. Ses propriétés énergétiques sont exploitées dans la production d'explosifs et de propulseurs spécialisés.

Mécanisme d'action

Le mécanisme par lequel la N-(2,4,6-trinitrophényl)-2H-tétrazol-5-amine exerce ses effets est principalement dû à sa libération d'énergie élevée lors de sa décomposition. Le composé subit des réactions exothermiques rapides, conduisant à la formation de gaz et de chaleur. Cela le rend utile dans des applications nécessitant une libération rapide d'énergie, comme dans les explosifs et les propulseurs.

Cibles moléculaires et voies : Le composé interagit avec diverses cibles moléculaires, principalement par le biais de ses groupes nitro et tétrazole. Ces interactions peuvent conduire à la formation d'intermédiaires réactifs, qui se décomposent davantage pour libérer de l'énergie.

Applications De Recherche Scientifique

Chemistry: N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine is used in the development of new energetic materials. Its high reactivity makes it a candidate for use in propellants and explosives.

Biology: Research into the biological effects of this compound is limited due to its high reactivity and potential toxicity. derivatives of this compound are studied for their potential use in biochemical assays and as probes.

Medicine: While the compound itself is not used in medicine, its derivatives are explored for potential therapeutic applications, particularly in targeting specific biochemical pathways.

Industry: In the industrial sector, this compound is used in the synthesis of other chemicals and materials. Its energetic properties are harnessed in the production of specialized explosives and propellants.

Mécanisme D'action

The mechanism by which N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine exerts its effects is primarily through its high-energy release upon decomposition. The compound undergoes rapid exothermic reactions, leading to the formation of gases and heat. This makes it useful in applications requiring rapid energy release, such as in explosives and propellants.

Molecular Targets and Pathways: The compound interacts with various molecular targets, primarily through its nitro and tetrazole groups. These interactions can lead to the formation of reactive intermediates, which further decompose to release energy.

Comparaison Avec Des Composés Similaires

Composés similaires :

2,4,6-Trinitrotoluène (TNT) : Un autre composé explosif bien connu avec des groupes nitro similaires.

1,3,5-Trinitrobenzène : Un composé présentant des propriétés énergétiques similaires mais des caractéristiques structurelles différentes.

Dérivés du tétrazole : D'autres composés à base de tétrazole avec des degrés de réactivité et de stabilité variables.

Unicité : La N-(2,4,6-trinitrophényl)-2H-tétrazol-5-amine est unique en raison de sa combinaison de groupes trinitrophényl et tétrazole, qui confèrent à la fois une forte réactivité et une stabilité dans des conditions contrôlées. Cela en fait un composé précieux dans le développement de nouveaux matériaux et de formulations énergétiques.

Propriétés

Numéro CAS |

5467-76-5 |

|---|---|

Formule moléculaire |

C7H4N8O6 |

Poids moléculaire |

296.16 g/mol |

Nom IUPAC |

N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine |

InChI |

InChI=1S/C7H4N8O6/c16-13(17)3-1-4(14(18)19)6(5(2-3)15(20)21)8-7-9-11-12-10-7/h1-2H,(H2,8,9,10,11,12) |

Clé InChI |

LDUGDTZPAZAOTM-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C=C(C(=C1[N+](=O)[O-])NC2=NNN=N2)[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

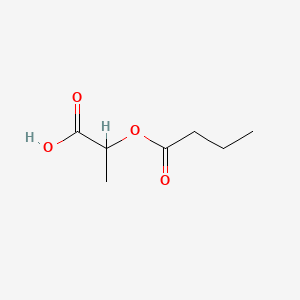

![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)

![octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene](/img/structure/B12654020.png)

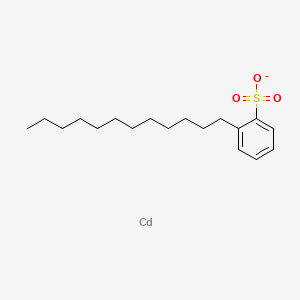

![1-[2-(Dodecyloxy)-2-oxoethyl]-1-methylpiperidin-1-ium chloride](/img/structure/B12654028.png)